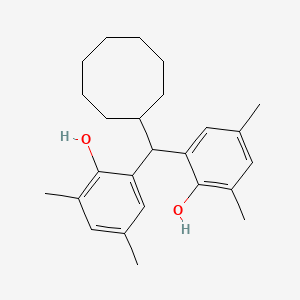
2,2'-(Cyclooctylmethylene)bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is an organic compound with the molecular formula C24H32O2 It is a derivative of phenol, characterized by the presence of a cyclooctylmethylene bridge connecting two 4,6-dimethylphenol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) typically involves the reaction of cyclooctylmethylene chloride with 4,6-dimethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in polymers to enhance thermal stability and as a stabilizer in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is primarily related to its antioxidant properties. The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound may also interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
Uniqueness
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is unique due to the presence of the cyclooctylmethylene bridge, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis.
Properties
CAS No. |
488711-43-9 |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[cyclooctyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H34O2/c1-16-12-18(3)24(26)21(14-16)23(20-10-8-6-5-7-9-11-20)22-15-17(2)13-19(4)25(22)27/h12-15,20,23,26-27H,5-11H2,1-4H3 |
InChI Key |
HXHBSQBNVWNLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCCCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















